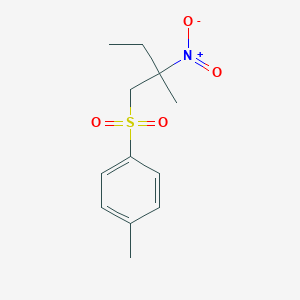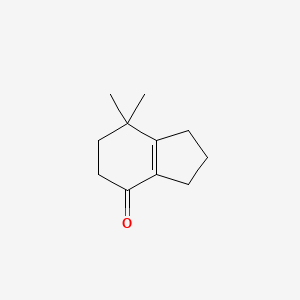
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- is a chemical compound with the molecular formula C14H22O. It is a derivative of indanone, characterized by its hexahydro structure and two methyl groups at the 7th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- involves several synthetic routes. One common method is the hydrogenation of 4H-Inden-4-one derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out under controlled temperature and pressure to achieve the desired product.
Industrial production methods often involve multi-step synthesis, starting from readily available precursors. The process may include steps such as alkylation, cyclization, and hydrogenation, followed by purification techniques like distillation or recrystallization to obtain high-purity 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl-.
Analyse Chemischer Reaktionen
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) add to the carbonyl group, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways in cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and leading to physiological responses.
Vergleich Mit ähnlichen Verbindungen
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- can be compared with similar compounds such as:
Cashmeran (4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-): Both compounds share a similar indanone structure but differ in the number and position of methyl groups.
1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl)-: This compound has a similar hexahydro structure but differs in the substituents attached to the indene ring.
The uniqueness of 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-7,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
73013-93-1 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
7,7-dimethyl-2,3,5,6-tetrahydro-1H-inden-4-one |
InChI |
InChI=1S/C11H16O/c1-11(2)7-6-10(12)8-4-3-5-9(8)11/h3-7H2,1-2H3 |
InChI-Schlüssel |
NWPCBUVQCWYOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C2=C1CCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
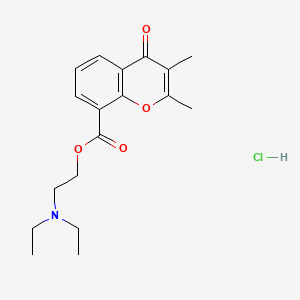
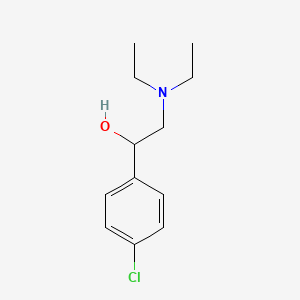
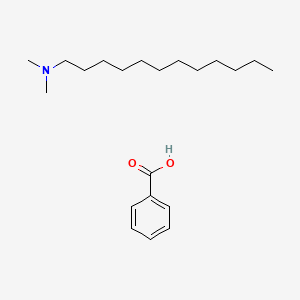
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

